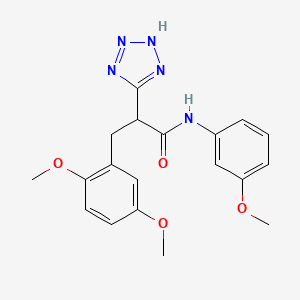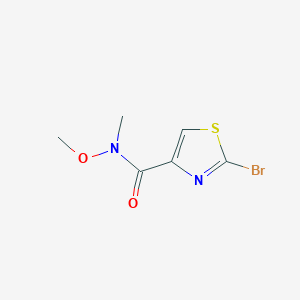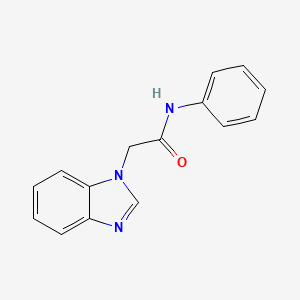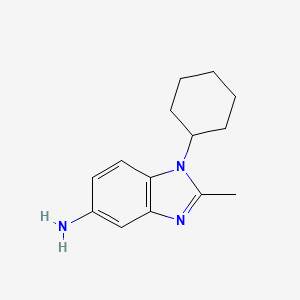
3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (DMPTPA) is a newly synthesized compound that is showing promise in a number of scientific research applications.
Aplicaciones Científicas De Investigación
Tetrazole Derivatives in Pharmacology
Tetrazole derivatives are of significant interest in medicinal chemistry due to their bioisosteric similarity to carboxylic acid groups, making them useful in drug design. For example, tetrazole-based compounds have been synthesized and studied for their potential as anti-inflammatory, analgesic, and anticonvulsant agents. They often target specific enzymes or receptors, such as cyclooxygenase (COX) inhibitors, which play a role in inflammatory processes. Compounds like CFM-2 and THIQ-10c, non-competitive AMPA receptor antagonists, have been evaluated in genetic animal models of absence epilepsy, highlighting the role of AMPA neurotransmission in such conditions (Citraro et al., 2006).
Methoxyphenyl Compounds in Biochemical Studies
Methoxyphenyl compounds are explored for their diverse biological activities, including their roles as antioxidants, anticancer agents, and in photodynamic therapy for cancer treatment. Their efficacy is often attributed to their ability to generate reactive oxygen species or inhibit specific cellular pathways. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant and anticancer activities, showing significant potential against specific cancer cell lines (Tumosienė et al., 2020).
Propanamide Structures in Drug Development
Propanamide derivatives are often investigated for their pharmacological properties, such as anticonvulsant activities. Studies on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, for example, have shown promising results in models of generalized seizures, indicating their potential for development into antiepileptic medications (Idris et al., 2011).
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-6-4-5-13(11-14)20-19(25)16(18-21-23-24-22-18)10-12-9-15(27-2)7-8-17(12)28-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLIYQOJYPVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2844299.png)
![4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2844302.png)
![4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid](/img/structure/B2844303.png)
![N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide](/img/structure/B2844304.png)


![N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2844311.png)


![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844316.png)



![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone](/img/structure/B2844322.png)